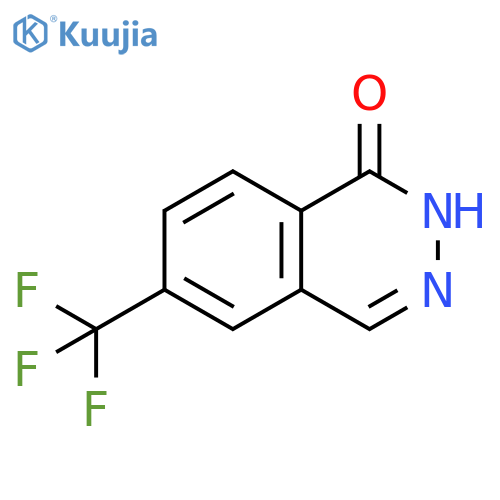Cas no 2060027-59-8 (1(2H)-Phthalazinone, 6-(trifluoromethyl)-)

2060027-59-8 structure
商品名:1(2H)-Phthalazinone, 6-(trifluoromethyl)-
CAS番号:2060027-59-8
MF:C9H5F3N2O
メガワット:214.144012212753
CID:5183205
1(2H)-Phthalazinone, 6-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Phthalazinone, 6-(trifluoromethyl)-
- 6-(Trifluoromethyl)phthalazin-1(2H)-one
-
- インチ: 1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15)
- InChIKey: KIAJGOCTROHKJR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(C(F)(F)F)C=C2)C=NN1
1(2H)-Phthalazinone, 6-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-339556-1.0g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-339556-2.5g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 2.5g |
$1848.0 | 2023-02-23 | ||
| Enamine | EN300-339556-0.1g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.1g |
$829.0 | 2023-02-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061006-1g |
6-(Trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 95% | 1g |
¥4697.0 | 2023-03-11 | |
| Enamine | EN300-339556-0.5g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.5g |
$905.0 | 2023-02-23 | ||
| Enamine | EN300-339556-0.05g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.05g |
$792.0 | 2023-02-23 | ||
| Enamine | EN300-339556-5.0g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 5.0g |
$2732.0 | 2023-02-23 | ||
| Enamine | EN300-339556-10.0g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 10.0g |
$4052.0 | 2023-02-23 | ||
| Enamine | EN300-339556-0.25g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.25g |
$867.0 | 2023-02-23 |
1(2H)-Phthalazinone, 6-(trifluoromethyl)- 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
2060027-59-8 (1(2H)-Phthalazinone, 6-(trifluoromethyl)-) 関連製品
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
